molecular formula C16H18N4O4 B2739727 5-(3,5-dimethoxybenzyl)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 899742-94-0

5-(3,5-dimethoxybenzyl)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B2739727
CAS No.: 899742-94-0
M. Wt: 330.344
InChI Key: WVYVYAICWSHGIE-UHFFFAOYSA-N
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Description

5-(3,5-Dimethoxybenzyl)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a chemical research reagent designed for scientific investigation. This compound belongs to the pyrazolo[3,4-d]pyrimidine class of heterocycles, which are recognized as purine isosteres and serve as key scaffolds in biologically active compounds . Pyrazolo[3,4-d]pyrimidine derivatives are of significant interest in medicinal chemistry and drug discovery research, particularly as potential inhibitors of protein tyrosine kinases (PTKs) such as the epidermal growth factor receptor (EGFR) . These enzymes play crucial roles in cellular processes including growth, differentiation, and metabolism, and their aberrant activity is associated with various pathological conditions . Researchers can utilize this compound to explore structure-activity relationships, given its molecular features which include a flat heteroaromatic ring system that can occupy adenine binding pockets and hydrophobic substituents for interaction with hydrophobic regions of enzyme active sites . The 3,5-dimethoxybenzyl and 2-hydroxyethyl substituents on the core pyrazolopyrimidinone structure make it a valuable intermediate or reference standard for biochemical assay development and kinase profiling studies. This product is intended For Research Use Only and is not approved for human, veterinary, or diagnostic applications. Researchers should consult the safety data sheet and handle this material according to appropriate laboratory safety protocols.

Properties

IUPAC Name

5-[(3,5-dimethoxyphenyl)methyl]-1-(2-hydroxyethyl)pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O4/c1-23-12-5-11(6-13(7-12)24-2)9-19-10-17-15-14(16(19)22)8-18-20(15)3-4-21/h5-8,10,21H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVYVYAICWSHGIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CN2C=NC3=C(C2=O)C=NN3CCO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-dimethoxybenzyl)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 3,5-dimethoxybenzaldehyde with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazole ring. Subsequent reactions with appropriate reagents introduce the hydroxyethyl and pyrimidine moieties .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dimethoxybenzyl)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl compound.

    Reduction: The pyrazolo[3,4-d]pyrimidine core can be reduced under specific conditions.

    Substitution: The methoxy groups on the benzyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group yields a ketone, while nucleophilic substitution of the methoxy groups can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Structure and Characteristics

  • Chemical Formula : C16H18N4O3
  • Molecular Weight : 302.34 g/mol
  • CAS Number : 899742-94-0

The compound's structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of methoxy groups enhances its solubility and reactivity in organic solvents.

Research has shown that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit a range of biological activities, including:

  • Anticancer Properties : Some derivatives have been found to inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth.
  • Anti-inflammatory Effects : These compounds have demonstrated potential as anti-inflammatory agents by modulating pathways involved in inflammatory responses.
  • Antimicrobial Activity : Studies indicate effectiveness against various bacterial strains, showcasing their potential as antimicrobial agents.

Case Studies

  • Anticancer Studies :
    • A study evaluated the efficacy of pyrazolo[3,4-d]pyrimidine derivatives against different cancer cell lines. Results indicated significant inhibition of cell growth and induction of apoptosis through kinase inhibition pathways.
  • Anti-inflammatory Research :
    • Another investigation focused on the anti-inflammatory effects of these compounds using carrageenan-induced edema models. The results suggested that certain derivatives exhibited lower ulcerogenic activities compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac.
  • Antimicrobial Evaluations :
    • A comprehensive study assessed the antimicrobial properties of synthesized derivatives against Staphylococcus aureus and Escherichia coli using disc diffusion methods. The findings revealed promising antibacterial activity, warranting further exploration for therapeutic applications.

Mechanism of Action

The mechanism of action of 5-(3,5-dimethoxybenzyl)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting cellular processes such as proliferation and apoptosis .

Comparison with Similar Compounds

Substituent Effects on Pharmacological Activity

  • N1 Position: The 2-hydroxyethyl group in the target compound enhances hydrophilicity compared to the 2-chloroethyl group in , which may improve solubility but reduce membrane permeability.
  • C5 Position :
    • The 3,5-dimethoxybenzyl group in the target compound provides steric bulk and methoxy-mediated hydrogen bonding, similar to the 6-tert-butyl group in , which may stabilize protein-ligand interactions.
    • The cyclopropyl(hydroxy)methyl substituent in introduces chirality, which could optimize receptor binding selectivity.

Biological Activity

5-(3,5-Dimethoxybenzyl)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a pyrazolopyrimidine derivative that has garnered attention for its potential biological activities. This compound exhibits a unique structure that includes a pyrazolo[3,4-d]pyrimidine core, substituted with a 3,5-dimethoxybenzyl group and a 2-hydroxyethyl group. The combination of these functional groups suggests diverse pharmacological properties, making it a candidate for further research in medicinal chemistry.

  • Molecular Formula : C16H18N4O4
  • Molecular Weight : 342.34 g/mol

The compound's structure contributes to its solubility and reactivity, which are crucial for its biological activity.

The biological activity of 5-(3,5-dimethoxybenzyl)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is primarily attributed to its interaction with specific molecular targets. It may modulate the activity of various enzymes or receptors involved in critical cellular pathways. For instance, it has been suggested that this compound could inhibit certain kinases or interact with DNA, impacting processes such as cell proliferation and apoptosis .

Biological Activities

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives possess several pharmacological activities:

  • Anticancer Activity : Studies have shown that pyrazolo derivatives can inhibit tumor cell growth. For example, compounds similar to 5-(3,5-dimethoxybenzyl)-1-(2-hydroxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
  • Antimicrobial Properties : Pyrazole derivatives have exhibited significant antibacterial and antifungal activities. The presence of the dimethoxybenzyl group may enhance these properties by increasing lipophilicity and improving cell membrane penetration .
  • Anti-inflammatory Effects : Some studies suggest that these compounds can reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, making them potential candidates for treating inflammatory diseases .

Case Studies

  • Anticancer Efficacy : In a study involving various pyrazole derivatives, compounds similar to the target compound were evaluated for their cytotoxic effects on breast cancer cell lines MCF-7 and MDA-MB-231. Results indicated that certain derivatives exhibited significant cytotoxicity and potential synergistic effects when combined with standard chemotherapy agents like doxorubicin .
  • Antimicrobial Activity : A series of pyrazole derivatives were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results demonstrated that modifications in the chemical structure could enhance antimicrobial potency, with some compounds showing MIC values comparable to standard antibiotics .

Data Table

Biological ActivityTest Organism/Cell LineIC50/Effective ConcentrationReference
AnticancerMCF-72.12 - 4.58 μM
AnticancerMDA-MB-2311.64 - 3.20 μM
AntibacterialS. aureus64 μg/mL
AntifungalC. albicans128 - 512 μg/mL

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